molecular formula C13H20N2O2 B7844943 2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide

2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide

Cat. No.: B7844943
M. Wt: 236.31 g/mol
InChI Key: JSGAWFLZBHFMAZ-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide (CAS: 1158193-34-0) is an acetamide derivative with the molecular formula C₁₀H₁₄N₂O₂ and a molar mass of 194.23 g/mol . Its structure features a branched alkyl chain (isopropyl group) and a 3-methoxybenzyl moiety attached to the acetamide core (Figure 1). Predicted physical properties include a density of 1.126±0.06 g/cm³, boiling point of 414.9±35.0 °C, and pKa of 14.61±0.46, suggesting moderate polarity and alkaline character .

Properties

IUPAC Name

2-amino-N-[(3-methoxyphenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10(2)15(13(16)8-14)9-11-5-4-6-12(7-11)17-3/h4-7,10H,8-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGAWFLZBHFMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)OC)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzylamine, isopropylamine, and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or ethanol. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain cosmetic and personal care products.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways.

    Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. Its effects are mediated through its interaction with key regulatory molecules.

Comparison with Similar Compounds

2-Chloro-N-isopropyl-N-(3-methoxybenzyl)acetamide (CAS: 1175915-59-9)

  • Key Differences: Replaces the amino group with chlorine, altering reactivity (e.g., susceptibility to nucleophilic substitution vs. hydrogen bonding) .
  • Molecular Formula : C₁₂H₁₅ClN₂O₂.

N-(3-Methoxybenzyl)acetamide

  • Key Differences: Lacks both the isopropyl and amino groups, simplifying steric and electronic profiles .
  • Molecular Formula: C₁₀H₁₃NO₂.
  • Significance : Reduced steric hindrance may improve solubility but limit applications requiring complex binding interactions .

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide

  • Key Differences : Features a branched butyramide chain (vs. acetamide) and a chiral center, introducing stereochemical complexity .
  • Significance : The methyl group may enhance lipophilicity, impacting membrane permeability in drug design .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Properties
2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide 1158193-34-0 C₁₀H₁₄N₂O₂ 194.23 pKa 14.61, Predicted BP 414.9°C
2-Chloro-N-isopropyl-N-(3-methoxybenzyl)acetamide 1175915-59-9 C₁₂H₁₅ClN₂O₂ 266.71 Electrophilic chloro-substituent
N-(3-Methoxybenzyl)acetamide N/A C₁₀H₁₃NO₂ 179.22 Simplified structure, higher solubility
2-Hydroxy-N-(4-methoxybenzyl)acetamide N/A C₁₀H₁₃NO₃ 195.22 4-methoxy position enhances symmetry

Notes:

  • The 3-methoxy position in the target compound vs. 4-methoxy in 2-Hydroxy-N-(4-methoxybenzyl)acetamide influences electronic distribution and crystal packing .
  • Chloro- and amino-substituted analogs differ markedly in reactivity, with the former favoring substitution and the latter enabling hydrogen bonding or metal coordination .

Biological Activity

2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isopropyl group and a methoxy-benzyl moiety, which may contribute to its biological properties. The presence of the amino group allows for various interactions with biological targets, potentially enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : The compound has been explored for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : It could bind to cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.
  • Gene Expression Regulation : Interaction with transcription factors may alter gene expression, affecting cellular responses to stress or damage.

Research Findings and Case Studies

  • Anticancer Studies : A study demonstrated that derivatives of similar compounds displayed significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against MDA-MB-231 (triple-negative breast cancer) cells . This suggests that this compound may have similar efficacy.
  • Antimicrobial Screening : Investigations into the antimicrobial properties revealed that the compound showed activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still required for comprehensive evaluation.
  • Mechanistic Insights : In vitro assays indicated that the compound could induce apoptosis in cancer cells, evidenced by increased caspase activity and changes in mitochondrial membrane potential . This apoptotic effect is crucial for its potential use as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialActive against multiple bacterial strains
AnticancerInhibitory effect on MDA-MB-231 cells
Enzyme InteractionPotential inhibition of metabolic enzymes
Apoptosis InductionIncreased caspase activity

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